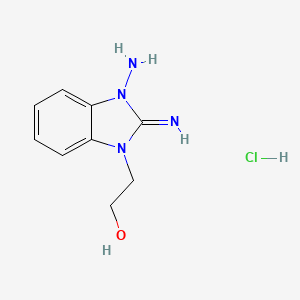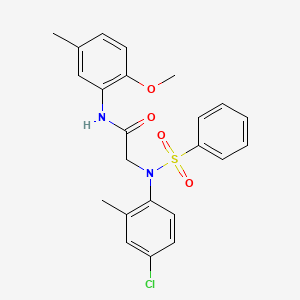
2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride, also known as ABT-702, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It was first synthesized in 1999 by Abbott Laboratories and has since been the subject of numerous scientific studies.
Mécanisme D'action
2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride is a potent inhibitor of the enzyme adenosine kinase, which is responsible for the breakdown of adenosine. By inhibiting adenosine kinase, this compound increases the levels of adenosine in the brain, which has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Furthermore, this compound has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride is its potency as an adenosine kinase inhibitor. Furthermore, this compound has been shown to have good bioavailability and can cross the blood-brain barrier. However, one limitation of this compound is its potential for off-target effects, as it may also inhibit other enzymes that are involved in adenosine metabolism.
Orientations Futures
There are several future directions for the study of 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride. One potential application is in the treatment of neuropathic pain, as this compound has been shown to reduce pain behavior in animal models. Furthermore, this compound may have potential in the treatment of other neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride involves a multi-step process that begins with the reaction of 2-nitrobenzimidazole with ethylene glycol to form 2-(2-nitro-1H-benzimidazol-1-yl)ethanol. This compound is then reduced to 2-(2-amino-1H-benzimidazol-1-yl)ethanol, which is subsequently reacted with cyanamide to form 2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of this compound.
Applications De Recherche Scientifique
2-(3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride has been extensively studied for its potential in the treatment of various diseases, including multiple sclerosis, Parkinson's disease, and neuropathic pain. In animal models, this compound has been shown to reduce inflammation and improve motor function in mice with multiple sclerosis. Furthermore, this compound has been shown to reduce the levels of adenosine, a neurotransmitter that is involved in the development of Parkinson's disease.
Propriétés
IUPAC Name |
2-(3-amino-2-iminobenzimidazol-1-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O.ClH/c10-9-12(5-6-14)7-3-1-2-4-8(7)13(9)11;/h1-4,10,14H,5-6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBYQBKRPQWFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=N)N2N)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5235226.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5235243.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5235249.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5235278.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5235280.png)

![11-(3-hydroxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235284.png)

![1-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5235293.png)
![N-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-phenylalaninamide](/img/structure/B5235308.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5235309.png)
![3-(2-furyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5235316.png)